molecular formula C17H18O4 B14538977 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester CAS No. 62146-91-2

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester

Cat. No.: B14538977
CAS No.: 62146-91-2
M. Wt: 286.32 g/mol
InChI Key: KQWJIAFPHXHXQL-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester is a chemical compound with a complex structure that includes a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-3-(naphthalenyloxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty coatings and adhesives due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalenyloxypropyl moiety, which can then interact with cellular components. This interaction can lead to various biological effects, including inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: This compound has a similar structure but lacks the naphthalene ring, resulting in different properties and applications.

    2-Propenoic acid, 3-(2-hydroxyphenyl)-: This compound contains a phenyl group instead of a naphthalene ring, leading to different reactivity and uses.

Uniqueness

The presence of the naphthalene ring in 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-(naphthalenyloxy)propyl ester imparts unique properties such as enhanced stability and specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62146-91-2

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(2-hydroxy-3-naphthalen-1-yloxypropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C17H18O4/c1-12(2)17(19)21-11-14(18)10-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14,18H,1,10-11H2,2H3

InChI Key

KQWJIAFPHXHXQL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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